molecular formula C14H10FNO4 B6415412 4-(3-Fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95% CAS No. 1261914-05-9

4-(3-Fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95%

Cat. No. B6415412
CAS RN: 1261914-05-9
M. Wt: 275.23 g/mol
InChI Key: OCNYGJDSCKGIDI-UHFFFAOYSA-N
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Description

4-(3-Fluoro-5-methoxycarbonylphenyl)nicotinic acid, or FMN, is a synthetic compound that has been used in scientific research for decades. It is a derivative of nicotinic acid, a naturally occurring compound found in many foods. FMN has a number of useful properties, including the ability to act as an inhibitor of enzymes, making it a valuable tool for studying the biochemical and physiological effects of various drugs and compounds. In

Scientific Research Applications

FMN has a number of applications in scientific research. It can be used as an inhibitor of enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. It can also be used to study the biochemical and physiological effects of various drugs and compounds. It has been used in research on cancer, diabetes, and other diseases, as well as in studies of the effects of drugs on the brain, heart, and other organs.

Mechanism of Action

FMN acts as an inhibitor of enzymes by binding to the active site of the enzyme, preventing it from performing its normal function. This can be used to study the effects of drugs and compounds on the biochemical and physiological processes of the body.
Biochemical and Physiological Effects
FMN has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the breakdown of acetylcholine, which can lead to increased levels of the neurotransmitter in the brain. It has also been shown to have anti-inflammatory and antioxidant effects, as well as the ability to improve glucose metabolism and reduce insulin resistance.

Advantages and Limitations for Lab Experiments

One of the main advantages of using FMN in lab experiments is that it is relatively easy to synthesize and use. It is also relatively stable, making it suitable for long-term experiments. However, it is important to note that FMN is not as potent as some other inhibitors, so it may not be suitable for some experiments.

Future Directions

There are a number of potential future directions for FMN research. It could be used to study the effects of drugs on the brain, heart, and other organs. It could also be used to study the biochemical and physiological effects of various compounds. Additionally, it could be used to develop new drugs and treatments for diseases such as cancer, diabetes, and other illnesses. Finally, it could be used to study the effects of environmental pollutants on the body.

Synthesis Methods

FMN is typically synthesized from nicotinic acid via a three-step process. First, the nicotinic acid is reacted with 3-fluorobenzoyl chloride in the presence of pyridine to form 3-fluorobenzoyl nicotinic acid. This is then reacted with 5-methoxycarbonylphenyl bromide in the presence of potassium carbonate to form 3-fluoro-5-methoxycarbonylphenyl nicotinic acid. Finally, the compound is heated in the presence of a base to form FMN.

properties

IUPAC Name

4-(3-fluoro-5-methoxycarbonylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO4/c1-20-14(19)9-4-8(5-10(15)6-9)11-2-3-16-7-12(11)13(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCNYGJDSCKGIDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=C(C=NC=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50692717
Record name 4-[3-Fluoro-5-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261914-05-9
Record name 4-[3-Fluoro-5-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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